![molecular formula C21H17N3OS B3499760 5-[(4-biphenylyloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 68869-43-2](/img/structure/B3499760.png)
5-[(4-biphenylyloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
Übersicht
Beschreibung
5-[(4-biphenylyloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol, also known as BPTT, is a synthetic compound that has attracted significant attention in the field of medicinal chemistry. BPTT belongs to the class of 1,2,4-triazole derivatives, which have been extensively studied due to their diverse biological activities.
Wirkmechanismus
The mechanism of action of 5-[(4-biphenylyloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is not fully understood. However, it has been suggested that 5-[(4-biphenylyloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 5-[(4-biphenylyloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol has also been shown to inhibit the activity of some enzymes, which may contribute to its biological activity.
Biochemical and Physiological Effects:
5-[(4-biphenylyloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol has been found to exhibit various biochemical and physiological effects. It has been reported to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). 5-[(4-biphenylyloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol has also been shown to inhibit the expression of some inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
5-[(4-biphenylyloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. 5-[(4-biphenylyloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol has also been shown to exhibit low toxicity towards normal cells, which makes it a potential candidate for cancer therapy. However, 5-[(4-biphenylyloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol has some limitations, including its poor solubility in water, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the research on 5-[(4-biphenylyloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol. One potential direction is to investigate the structure-activity relationship (SAR) of 5-[(4-biphenylyloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives to identify more potent analogs. Another direction is to explore the potential of 5-[(4-biphenylyloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol as a lead compound for the development of new drugs for cancer and other diseases. Moreover, the mechanism of action of 5-[(4-biphenylyloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol needs to be further elucidated to better understand its biological activity.
Wissenschaftliche Forschungsanwendungen
5-[(4-biphenylyloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol has shown promising results in various scientific research applications. It has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. 5-[(4-biphenylyloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol has also been reported to possess antibacterial, antifungal, and antiviral activities. Moreover, 5-[(4-biphenylyloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of some enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase.
Eigenschaften
IUPAC Name |
4-phenyl-3-[(4-phenylphenoxy)methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c26-21-23-22-20(24(21)18-9-5-2-6-10-18)15-25-19-13-11-17(12-14-19)16-7-3-1-4-8-16/h1-14H,15H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTCAUNMUYRNKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=NNC(=S)N3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40988570 | |
| Record name | 5-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40988570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68869-43-2 | |
| Record name | s-Triazole-2-thiol, 5-(4-biphenylyloxymethyl)-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068869432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40988570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-methoxyphenyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3499682.png)
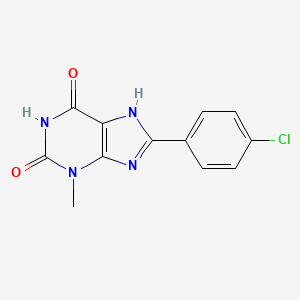
![N-[3-(isobutyrylamino)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B3499711.png)
![N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B3499724.png)
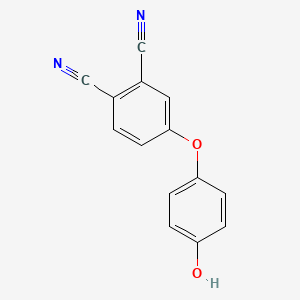
![6,8-dichloro-3-[(4-ethyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B3499733.png)

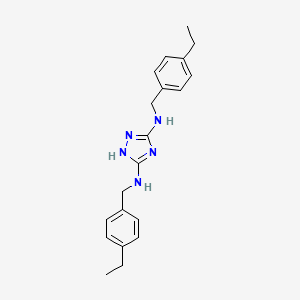
![N-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B3499750.png)
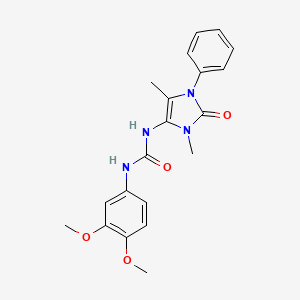
![3-chloro-N-(4-cyano-1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3499772.png)
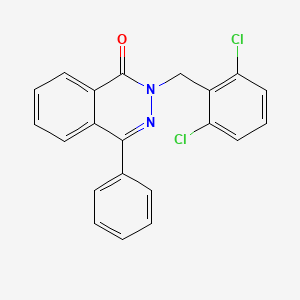
![4-bromo-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B3499781.png)
![1-[(3-nitro-1H-pyrazol-1-yl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B3499783.png)